An In-depth Technical Guide to 3-Bromo-1-chloronaphthalene
An In-depth Technical Guide to 3-Bromo-1-chloronaphthalene
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-1-chloronaphthalene (CAS No. 325956-47-6) is a disubstituted naphthalene derivative, a class of aromatic scaffolds that are integral to the fields of medicinal chemistry, organic synthesis, and materials science. The specific arrangement of the bromo and chloro substituents on the naphthalene core imparts distinct reactivity and physicochemical properties, making it a valuable and versatile building block. The bromine atom provides a reactive handle for a multitude of cross-coupling reactions, while the chlorine atom can be used for further functionalization or to modulate the electronic properties of the molecule. This guide provides a comprehensive overview of 3-Bromo-1-chloronaphthalene, consolidating its chemical properties, safety information, and its role as a synthetic intermediate.
Chemical Identity and Physicochemical Properties
3-Bromo-1-chloronaphthalene is a solid at room temperature, belonging to the aryl halide class of organic compounds.[1] Its structure consists of a naphthalene ring system substituted with a chlorine atom at the C1 position and a bromine atom at the C3 position. This substitution pattern makes it a unique precursor for the regioselective synthesis of complex polycyclic aromatic systems.
Table 1: Physicochemical Properties of 3-Bromo-1-chloronaphthalene
| Property | Value | Source |
| CAS Number | 325956-47-6 | [1] |
| Molecular Formula | C₁₀H₆BrCl | [2] |
| Molecular Weight | 241.51 g/mol | [3] |
| Physical Form | Solid | [1] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1][2] |
| InChI Key | JVPDAEVSXKYYAS-UHFFFAOYSA-N | [1] |
| SMILES | ClC1=C2C=CC=CC2=CC(Br)=C1 | [2] |
Synthesis Strategies
While the direct synthesis of 3-Bromo-1-chloronaphthalene is not extensively detailed in readily available literature, its preparation can be logically inferred from established naphthalene chemistry. The synthesis of di-substituted naphthalenes often involves multi-step sequences starting from more common precursors. A plausible and common strategy for introducing halogens at specific positions on an aromatic ring is the Sandmeyer reaction, which utilizes a diazonium salt derived from an amino group.
For instance, the synthesis of the related isomer, 1-bromo-8-chloronaphthalene, proceeds via a Sandmeyer-type reaction starting from 8-chloronaphthalen-1-amine.[4] This established protocol involves diazotization of the amine with sodium nitrite (NaNO₂) followed by the introduction of the bromine atom using copper(I) bromide (CuBr).[4] A similar approach could be envisioned for 3-Bromo-1-chloronaphthalene, likely starting from 3-amino-1-chloronaphthalene or 1-amino-3-bromonaphthalene.
Another general strategy involves the direct halogenation of a monosubstituted naphthalene. For example, the direct chlorination of naphthalene yields 1-chloronaphthalene, among other products.[5] Subsequent bromination of 1-chloronaphthalene would be governed by the directing effects of the chloro group and the naphthalene ring system, though achieving high regioselectivity for the C3 position can be challenging and may lead to isomeric mixtures.[6]
Chemical Reactivity and Applications in Synthesis
The utility of 3-Bromo-1-chloronaphthalene in drug discovery and materials science stems from its identity as a di-functionalized building block. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in common palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.
Selective Cross-Coupling Reactions
The primary application for this type of aryl halide is in transition-metal-catalyzed cross-coupling reactions. The C-Br bond can be selectively targeted in reactions such as Suzuki, Stille, Buchwald-Hartwig amination, and Sonogashira couplings, leaving the C-Cl bond intact for subsequent transformations. This sequential functionalization is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecular architectures from a single precursor.
For example, related bromo-chloro aromatics are widely used as intermediates. 1-Bromo-3-chloronaphthalene is cited as a versatile building block for synthesizing pharmaceuticals, dyes, and agrochemicals.[7] Similarly, 1-bromo-8-chloronaphthalene is a key intermediate in the preparation of quinazoline compounds that act as inhibitors for oncogenic KRas proteins, which are significant targets in cancer therapy.[4]
The diagram below illustrates a representative workflow for a selective Suzuki cross-coupling reaction, a highly probable application for 3-Bromo-1-chloronaphthalene in a research setting.
Caption: Representative workflow for a selective Suzuki cross-coupling reaction.
This selective reactivity allows chemists to introduce a diverse range of substituents at the C3 position (e.g., aryl, alkyl, amino groups) while preserving the C1 chloro-substituent as a latent reactive site for building further molecular complexity.
Safety and Handling
As with many halogenated aromatic compounds, 3-Bromo-1-chloronaphthalene requires careful handling in a laboratory setting.
GHS Hazard Information: [1]
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Pictogram: GHS07 (Exclamation Mark)
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Signal Word: Warning
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/eye protection/face protection.
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P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Handling Recommendations:
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves (inspect prior to use), safety goggles conforming to EN166 or NIOSH standards, and a lab coat.[8]
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Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the work area.[9]
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Storage: Store in a tightly sealed container in a dry, well-ventilated place.[2]
Conclusion
3-Bromo-1-chloronaphthalene is a valuable halogenated building block for synthetic chemistry. Its key strategic advantage lies in the differential reactivity of its bromine and chlorine substituents, enabling regioselective, sequential functionalization through well-established cross-coupling methodologies. While specific applications in peer-reviewed literature are not yet widespread, its structural similarity to other key intermediates used in the synthesis of bioactive molecules, such as KRas inhibitors, suggests significant potential for its use in drug discovery and the development of novel organic materials. Adherence to strict safety protocols is mandatory when handling this compound due to its irritant and harmful nature.
References
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PubChem. 1-Bromo-3-chloronaphthalene | C10H6BrCl. [Link]
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Wikipedia. 1-Bromonaphthalene. [Link]
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Wikipedia. 1-Chloronaphthalene. [Link]
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ResearchGate. Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives. [Link]
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Cambridge Healthtech Institute. Drug Discovery Chemistry. [Link]
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LookChem. Cas 51671-06-8,1-bromo-3-chloronaphthalene. [Link]
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